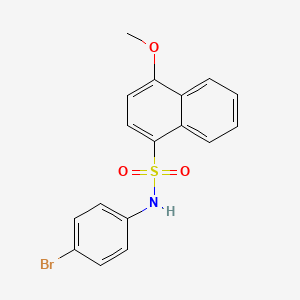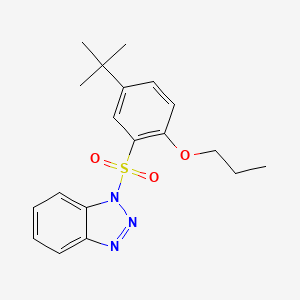
1-Benzhydryl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine, also known as BZP-MP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP-MP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
1-Benzhydryl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine acts as a partial agonist of dopamine and serotonin receptors, leading to the release of these neurotransmitters in the brain. It also inhibits the activity of MAO enzymes, which are responsible for the breakdown of dopamine and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters, resulting in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to induce several physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and serotonin in the brain, resulting in feelings of euphoria and increased energy levels.
Advantages and Limitations for Lab Experiments
1-Benzhydryl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine has several advantages for use in laboratory experiments, including its ability to stimulate the central nervous system and induce physiological effects similar to those seen with other stimulants. However, its use is limited by its potential toxicity and lack of selectivity for specific neurotransmitter receptors.
Future Directions
The potential applications of 1-Benzhydryl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine in medicinal chemistry and drug discovery are vast. Further research is needed to determine its efficacy and safety in humans, as well as its potential for use in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, the development of more selective compounds that target specific neurotransmitter receptors could lead to the development of safer and more effective drugs.
Synthesis Methods
The synthesis of 1-Benzhydryl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine involves the reaction of 1-benzhydrylpiperazine with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the pure product.
Scientific Research Applications
1-Benzhydryl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including dopamine and serotonin receptor agonism, as well as inhibition of monoamine oxidase (MAO) enzymes.
properties
IUPAC Name |
1-benzhydryl-4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-3-21-14-15-24(31-2)25(20-21)32(29,30)28-18-16-27(17-19-28)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,20,26H,3,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQLYYGYZYHMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)

![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)







![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
